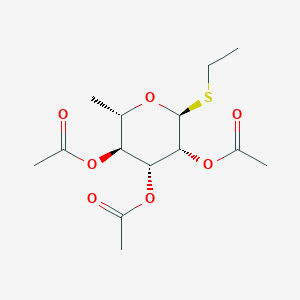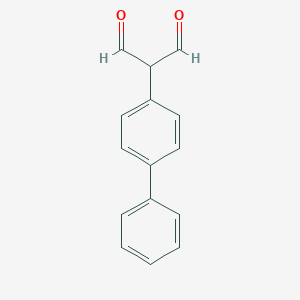
2-(4-Phenylphenyl)malondialdehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
2-(4-Phenylphenyl)malondialdehyde is a yellow-brown crystalline solid with a melting point of about 140°C. Its molecular weight is 224.25 g/mol.Aplicaciones Científicas De Investigación
Application 1: Electrochemical Sensor for MDA Detection
- Summary of the Application : An electrochemical sensor based on a screen-printed carbon electrode (SPCE) modified with porphyrin-functionalized magnetic graphene oxide (TCPP-MGO) was developed for the sensitive and selective determination of MDA, an important biomarker of oxidative damage, in serum samples .
- Methods of Application : The coupling of TCPP with MGO allows the exploitation of the magnetic properties of the material for separation, preconcentration, and manipulation of analyte, which is selectively captured onto the TCPP-MGO surface . The electron-transfer capability in the SPCE was improved through derivatization of MDA with diaminonaphthalene (DAN) (MDA-DAN) .
- Results or Outcomes : Under optimum conditions, the nanocomposite-based sensing system has proved to be suitable for the monitoring of MDA, presenting a wide linear range (0.01–100 µM) with a correlation coefficient of 0.9996 . The practical limit of quantification (P-LOQ) of the analyte was 0.010 µM, and the relative standard deviation (RSD) was 6.87% for 30 µM MDA concentration .
Application 2: SERS Detection of MDA in a Microfluidic Chip
- Summary of the Application : A microfluidic surface-enhanced Raman scattering (SERS) sensing chip based on phosphoric acid induced nanoparticles aggregation was proposed for ultrasensitive MDA detection .
- Methods of Application : The sensing chip was composed of an ultrafast microfluidic mixer, which efficiently transferred analytes to hot spots via the mixer assisted hot spots occupying (MAHSO) SERS strategy . Phosphoric acid, a reagent used in MDA detection, played the role of aggregator to induce aggregation of silver nanoparticles (Ag NPs) .
- Results or Outcomes : The MDA SERS sensing chip possessed a limit of detection (LOD) lower than 3.3 × 10 −11 M, high spot-to-spot uniformity with a relative standard deviation (RSD) of 9.0% and an excellent batch-to-batch reproducibility with a RSD of 3.9% . This method also demonstrated excellent specificity and reliability in real sample detection with recoveries of 90.4–109.8% in spiked tests .
Application 3: Lipid Peroxidation Marker in Plant Studies
- Summary of the Application : The measurement of MDA content has long been used as a lipid peroxidation marker in studies related to oxidative stress and redox signaling, particularly in those studies focused on plant responses to abiotic and biotic stresses .
- Methods of Application : MDA is a secondary product of lipid peroxidation. Both enzymatic and nonenzymatic lipid peroxidation processes may lead to the formation of MDA and other lipid peroxidation products in plants, such as jasmonates, which are an essential component of stress tolerance .
- Results or Outcomes : The measurement of MDA in plant studies provides insights into the plant’s response to various stresses and helps in understanding the role of oxidative stress, oxidative damage, and redox regulation in plant life .
Application 4: Oxidative Stress Marker in Allergy-Related Diseases
- Summary of the Application : MDA has been used as a biomarker to measure oxidative stress in various biological samples in patients who are affected by a wide range of diseases, including allergy-related diseases .
- Methods of Application : The measurement of MDA was performed on different types of samples. The reported data highlight the role of serum MDA in inflammatory airway diseases .
- Results or Outcomes : According to the literature review, the oxidative stress status in asthmatic patients, assessed via MDA determination, appears to worsen in the presence of other allergic airway diseases and in relation to the disease severity .
Safety And Hazards
The safety data sheet indicates that 2-(4-Phenylphenyl)malondialdehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust and to wear protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
2-(4-phenylphenyl)propanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-10-15(11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUQGMCYFDBDJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393435 |
Source


|
| Record name | 2-(4-Phenylphenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylphenyl)malondialdehyde | |
CAS RN |
125507-91-7 |
Source


|
| Record name | 2-(4-Phenylphenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-([1,1'-biphenyl]-4-yl)malonaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)
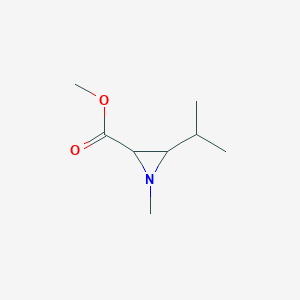
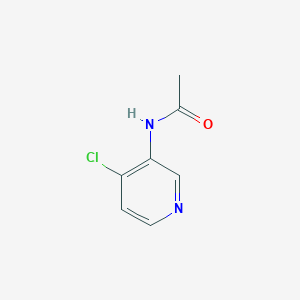
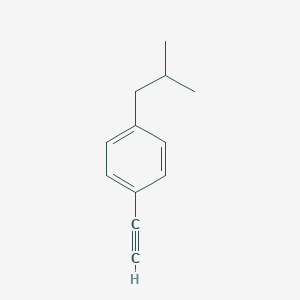
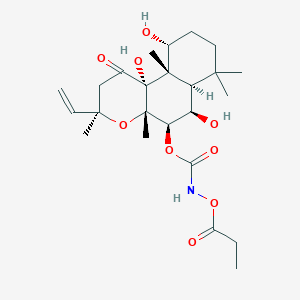
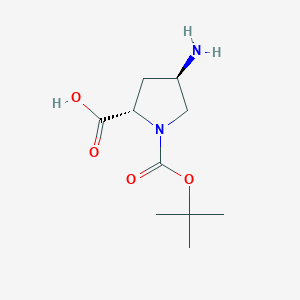
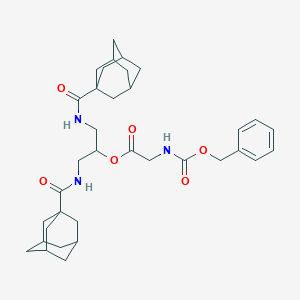
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
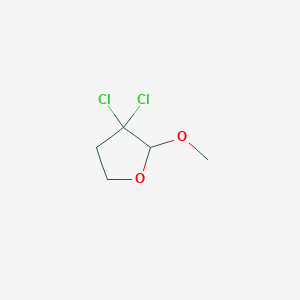
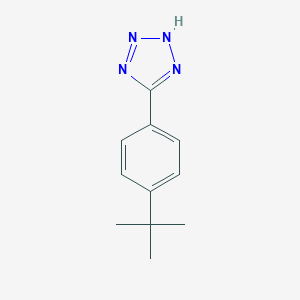
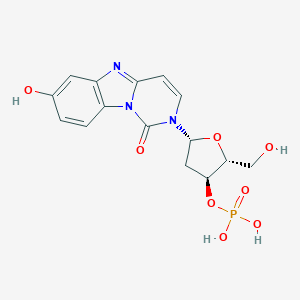
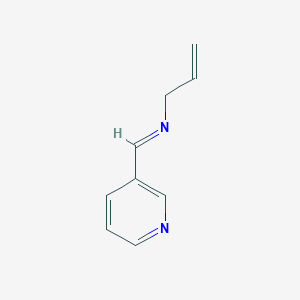
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)
